Phosphine, bis(2-methylpropyl)-
Overview
Description
Synthesis Analysis
The synthesis of unsymmetrical bidentate phosphines involves the use of air-stable phosphine oxide intermediates . In the first step, sodium phosphinites formed by deprotonation of (Me)2P(O)H, (Et)2P(O)H, and (iPr)2P(O)H were alkylated by 1-bromo-3-chloropropane . The different substitution rates of the chloride and bromide groups allowed the isolation of the intermediates .
Molecular Structure Analysis
Phosphines are an important class of ligands in the field of metal-catalysis . High-resolution X-ray structure analyses of various phosphines have been carried out to determine the nature, shape, volume, and direction of the lone pairs at the phosphorus atoms .
Chemical Reactions Analysis
Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They are often used as ligands in metal complex catalysis and have become a popular reagent for organocatalysis .
Physical And Chemical Properties Analysis
Phosphines are an important class of organophosphorus compounds . They are often used as ligands in metal complex catalysis and they have become a popular reagent for organocatalysis .
Scientific Research Applications
Phosphinylation and Phosphorylation Agents
Bis(allyloxy)(diisopropylamino)phosphine is highlighted as a new phosphinylating agent effective for phosphorylation of hydroxy functions, showcasing its utility in synthesizing phosphorylated substrates (Bannwarth & Küng, 1989).
Asymmetric Hydrogenation
Enantiomerically pure 1,2-bis(isopropylmethylphosphino)benzene is synthesized and used in highly enantioselective Rh-catalyzed asymmetric hydrogenation, achieving up to 98% enantioselectivities, demonstrating its significance in producing chiral compounds (Miura & Imamoto, 1999).
Flame Retardancy in Polymers
Tertiary phosphine oxides containing halogenated phenoxy groups significantly enhance the flame retardancy of polypropylene, indicating their potential in creating safer, fire-resistant materials (Varbanov et al., 1988).
Photoswitchable Ligands
The development of a 1,2-dithienylethene compound bearing bis(phosphine) groups introduces a novel class of photoresponsive ligands, expanding the possibilities for dynamic control in coordination chemistry (Sud, McDonald, & Branda, 2005).
Nanoparticle Solubilization
A phosphine oxide polymer facilitates the transfer of various nanoparticles from organic solvents to water, maintaining their physical properties and reactivities. This innovation opens new avenues for the application of nanoparticles in biological systems and materials science (Kim et al., 2005).
Catalysts and Ligands for Organic Synthesis
Research indicates the potential of bis(trimethylsiloxy)phosphine and other phosphine derivatives in catalyzing various organic transformations, including asymmetric synthesis and cycloisomerization of enynes. These findings underscore the critical role of phosphine compounds in advancing synthetic methodologies (Prishchenko et al., 2003; Mézailles, Ricard, & Gagosz, 2005).
Mechanism of Action
Di-i-butylphosphine, also known as Phosphine, bis(2-methylpropyl)- or bis(2-methylpropyl)phosphane, is a chemical compound with the molecular formula C8H19P . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Safety and Hazards
Phosphine (PH₃) is a colorless, flammable, and explosive gas at room temperature that smells like garlic or decaying fish . Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs . Higher exposures and long-term exposure may cause serious harm .
Future Directions
Developments in the confinement of phosphines within micro- or nano-environments are being explored . Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes . Notable examples include the use of metal–organic frameworks (MOFs) or metal–organic cages (MOCs) to support phosphines which demonstrate how the microenvironment within such constructs leads to reactivity modification .
properties
IUPAC Name |
bis(2-methylpropyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19P/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREAZWJEBORMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CPCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063261 | |
Record name | Phosphine, bis(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4006-38-6 | |
Record name | Diisobutylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4006-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, bis(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004006386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, bis(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, bis(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphine, bis(2-methylpropyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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